molecular formula C19H16Cl2N2S2 B12483738 2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine

2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine

Cat. No.: B12483738
M. Wt: 407.4 g/mol
InChI Key: ZVRRBXWAFWWLDT-UHFFFAOYSA-N
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Description

2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of two 2-chlorobenzylsulfanyl groups attached to the 2 and 4 positions of a 6-methylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine typically involves the reaction of 2-chlorobenzyl chloride with 2,4-dimercaptopyrimidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atoms by the mercapto groups. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorobenzyl groups, yielding the corresponding thiol derivatives.

    Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: Similar structure with a nicotinonitrile core.

    2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: Contains a dichlorobenzyl group and a pyrimidinol core.

Uniqueness

2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine is unique due to the presence of two chlorobenzylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4 g/mol

IUPAC Name

2,4-bis[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidine

InChI

InChI=1S/C19H16Cl2N2S2/c1-13-10-18(24-11-14-6-2-4-8-16(14)20)23-19(22-13)25-12-15-7-3-5-9-17(15)21/h2-10H,11-12H2,1H3

InChI Key

ZVRRBXWAFWWLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

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